1-Phenylnaphthalene

Photophysics Fluorescence Spectroscopy Quantum Chemistry

1-Phenylnaphthalene (CAS 605-02-7) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H12 and a molecular weight of 204.27 g/mol. The compound exists as a clear, colorless to yellow viscous liquid at room temperature with a melting point of 45°C and a boiling point range of 324–325°C at atmospheric pressure.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 605-02-7
Cat. No. B165152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylnaphthalene
CAS605-02-7
Synonymsa-Phenyl naphthalene
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H
InChIKeyIYDMICQAKLQHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylnaphthalene (CAS 605-02-7): Procurement-Grade Physicochemical Profile for Organic Electronics and Photophysical Research


1-Phenylnaphthalene (CAS 605-02-7) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H12 and a molecular weight of 204.27 g/mol [1]. The compound exists as a clear, colorless to yellow viscous liquid at room temperature with a melting point of 45°C and a boiling point range of 324–325°C at atmospheric pressure [2]. Its density is 1.085 g/mL at 25°C with a refractive index of n20/D 1.664 . As a phenyl-substituted naphthalene derivative, it serves as a core building block for synthesizing organic electronic materials, particularly in solution-processible OLED hole transport layers and liquid crystalline media [3].

Why 1-Phenylnaphthalene (CAS 605-02-7) Cannot Be Substituted by 2-Phenylnaphthalene in Critical Optical and Electronic Applications


Isomeric substitution from the 1-position to the 2-position on the naphthalene ring—i.e., replacing 1-phenylnaphthalene with 2-phenylnaphthalene (CAS 612-94-2)—fundamentally alters the molecule's electronic transition character, conformational behavior, and excited-state dynamics. Theoretical calculations demonstrate that while the S1→S0 fluorescence transition energy is nearly identical for both isomers, the electronic transition is symmetry-allowed in 1-phenylnaphthalene but symmetry-forbidden in 2-phenylnaphthalene [1]. This fundamental difference in oscillator strength directly impacts fluorescence quantum yield and lifetime, rendering the 1-isomer a superior fluorophore for sensing, imaging, and optoelectronic characterization. Furthermore, 1-phenylnaphthalene exhibits a unique single-emissive-conformation behavior in solution, whereas 2-phenylnaphthalene displays complex multi-conformer emission that complicates reproducible photophysical measurements [2]. These non-interchangeable properties establish the 1-isomer as the required choice for applications demanding well-defined, high-efficiency fluorescence or consistent excited-state behavior.

1-Phenylnaphthalene (CAS 605-02-7): Quantified Differential Evidence Versus Structural Analogs


Electronic Transition Allowedness: 1-Phenylnaphthalene vs. 2-Phenylnaphthalene

The S1→S0 fluorescence electronic transition is symmetry-allowed in 1-phenylnaphthalene but symmetry-forbidden in 2-phenylnaphthalene, despite nearly identical transition energies [1]. This fundamental difference in oscillator strength originates from the distinct molecular geometries and electronic state symmetries of the two isomers, as calculated by minimization of total energy with respect to all molecular coordinates in both S0 and S1 states [1].

Photophysics Fluorescence Spectroscopy Quantum Chemistry

Excited-State Conformational Purity: Single vs. Multiple Emissive Species

1-Phenylnaphthalene fluorescence originates from a unique molecular conformation in fluid solution and in rigid organic glasses at 77K [1]. In contrast, singlet decay measurements of 2-phenylnaphthalene at both 295K and 77K indicate the presence of at least two emissive components, confirmed by low-temperature emission spectroscopy and selective oxygen quenching experiments [1]. This multi-conformer emission behavior in 2-phenylnaphthalene introduces complexity in spectroscopic interpretation and reduces measurement reproducibility.

Fluorescence Decay Conformational Analysis Photostability

Fluorescence Spectral Parameters: Excitation, Emission, and Stokes Shift

1-Phenylnaphthalene exhibits well-characterized fluorescence properties with an excitation peak at 283 nm and an emission peak at 345 nm in cyclohexane, producing a Stokes shift of 62 nm . This relatively large Stokes shift minimizes self-absorption artifacts and enables effective separation of excitation and emission signals in fluorescence instrumentation.

Fluorophore Characterization Optical Spectroscopy Assay Development

Bioconcentration Factor: Environmental Partitioning Prediction

Predicted bioconcentration factor (BCF) for 1-phenylnaphthalene is 3.32 log(L_water/L_biota), with an octanol-water partition coefficient (log Kow) of 4.73 [1]. These values place the compound in a moderate bioaccumulation potential category and can inform material selection for environmentally sensitive applications.

Environmental Fate QSAR Risk Assessment

Procurement-Driven Application Scenarios: Where 1-Phenylnaphthalene (CAS 605-02-7) Provides Verifiable Technical Advantage


Solution-Processible OLED Hole Transport Material Development

1-Phenylnaphthalene serves as the asymmetric core building block for synthesizing highly soluble hole transporting materials (HTMs) in solution-processible organic light-emitting diodes (OLEDs) [1]. The phenylnaphthalene core architecture enables molecular design strategies that balance solubility for spin-coating processes with charge transport functionality. Researchers requiring well-defined HTM precursors should select 1-phenylnaphthalene specifically—rather than the 2-isomer—because the 1-substitution pattern creates an asymmetric molecular geometry that influences both solubility parameters and solid-state packing, as demonstrated in recent OLED material design studies [1].

Quantitative Fluorescence Spectroscopy and Conformational Studies

The single-conformer emission behavior of 1-phenylnaphthalene in fluid solution and rigid organic glasses makes it uniquely suited as a fluorescence probe or calibration standard where measurement reproducibility is paramount [2]. In contrast, 2-phenylnaphthalene's multi-conformer emission introduces biexponential decay components that complicate data interpretation and reduce precision in quantitative fluorescence assays. The symmetry-allowed S1→S0 transition of the 1-isomer ensures higher radiative decay efficiency compared to the forbidden transition in the 2-isomer [3]. Applications include fluorescence lifetime reference standards, solvent polarity probes, and photophysical studies of molecular rotor dynamics.

Liquid Crystalline Media Formulation

1-Phenylnaphthalene and its functionalized derivatives are incorporated into liquid crystalline media for electro-optical display applications [4]. Patent literature identifies naphthalene-containing compounds as valuable components in liquid crystal mixtures where the combination of the naphthalene core with substituted biphenyl groups provides targeted optical anisotropy (Δn) and dielectric anisotropy (Δε) properties. The 1-substitution pattern on the naphthalene ring influences the molecular aspect ratio and polarizability tensor—parameters that directly govern liquid crystalline phase behavior and electro-optical response in TN, STN, and TFT display technologies [4].

Analytical Reference Standard for Environmental Monitoring

With a well-characterized GC retention index, defined bioconcentration factor (BCF predicted = 3.32 log units), and biotransformation half-life in fish (experimental value 1.72), 1-phenylnaphthalene serves as a relevant reference compound for environmental PAH monitoring programs and QSAR model validation [5]. The compound's moderate hydrophobicity (log Kow = 4.73 predicted) makes it representative of two-ring PAHs with phenyl substitution—a class of environmental contaminants requiring quantification in sediment and biota samples.

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